molecular formula C15H12F2N2O6 B13660381 Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

Cat. No.: B13660381
M. Wt: 354.26 g/mol
InChI Key: VIAMHCBRPQFCNA-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 82419-34-9) is a synthetic derivative of the fluoroquinolone class, specifically identified as Levofloxacin Impurity 10 . Its structure features:

  • Ethyl ester at position 6 (instead of the carboxylic acid in active drugs like Levofloxacin).
  • 9,10-Difluoro substitution on the quinoline core.
  • 8-Nitro and 3-methyl groups.
  • A 1,4-oxazino[2,3,4-ij]quinoline tricyclic scaffold .

It is primarily encountered as a synthesis-related impurity during the production of Levofloxacin, a third-generation fluoroquinolone antibiotic .

Properties

Molecular Formula

C15H12F2N2O6

Molecular Weight

354.26 g/mol

IUPAC Name

ethyl (2S)-6,7-difluoro-2-methyl-8-nitro-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylate

InChI

InChI=1S/C15H12F2N2O6/c1-3-24-15(21)7-4-18-6(2)5-25-14-10(17)9(16)11(19(22)23)8(12(14)18)13(7)20/h4,6H,3,5H2,1-2H3/t6-/m0/s1

InChI Key

VIAMHCBRPQFCNA-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)C1=CN2[C@H](COC3=C(C(=C(C(=C32)C1=O)[N+](=O)[O-])F)F)C

Canonical SMILES

CCOC(=O)C1=CN2C(COC3=C(C(=C(C(=C32)C1=O)[N+](=O)[O-])F)F)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-oxazino[2,3,4-ij]quinoline-6-carboxylate typically involves:

  • Construction of the quinoline core with appropriate fluorine substitution at positions 9 and 10.
  • Introduction of the 3-methyl substituent with stereochemical control to yield the (S)-enantiomer.
  • Formation of the oxazine ring fused to the quinoline system via intramolecular cyclization.
  • Incorporation of the nitro group at position 8.
  • Final esterification to introduce the ethyl carboxylate at position 6.

Stepwise Synthetic Route

The following is a representative synthetic pathway derived from patent literature and chemical databases:

Step Reaction Type Key Reagents/Conditions Outcome/Notes
1 Fluorination Selective electrophilic fluorination agents Introduction of fluorine atoms at positions 9 and 10 on quinoline precursor.
2 Methylation Use of chiral methylating agents or chiral auxiliaries Stereoselective installation of the 3-methyl group yielding (S)-configuration.
3 Nitration Controlled nitration using nitric acid or nitrating mixtures Introduction of nitro group at position 8 without affecting other sensitive sites.
4 Oxazine ring formation Intramolecular cyclization via nucleophilic substitution under acidic/basic catalysis Formation of the 1,4-oxazine fused ring system.
5 Esterification Reaction with ethanol in presence of acid catalyst or via activated carboxylic acid derivatives Formation of ethyl ester at position 6 carboxylate.

Specific Synthetic Details

  • Fluorination: The difluoro substitution is achieved by selective fluorination of the quinoline intermediate, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions to avoid over-fluorination or side reactions.

  • Stereoselective Methylation: The (S)-configuration at the 3-position is controlled by using chiral catalysts or auxiliaries during the methylation step, ensuring high enantiomeric excess. Asymmetric synthesis methods or resolution techniques may be employed.

  • Nitration: The nitro group is introduced at position 8 using mild nitration conditions to prevent degradation of the fluorinated and methylated quinoline core.

  • Oxazine Ring Closure: The oxazine ring closure is typically performed by intramolecular nucleophilic attack of a hydroxy or amino substituent on an electrophilic center, promoted by acid or base catalysis, forming the fused heterocyclic ring.

  • Esterification: The carboxylic acid group at position 6 is converted to the ethyl ester by reaction with ethanol, often using acid catalysts such as sulfuric acid or via coupling reagents like DCC (dicyclohexylcarbodiimide).

Patent-Based Preparation Example

A patent (US20210094954A1) describes a preparation method for related heterocyclic compounds involving multi-step synthesis with key fluorination and cyclization steps, which can be adapted for this compound's synthesis.

Data Table Summarizing Preparation Parameters

Parameter Details Source/Notes
Starting Material Fluorinated quinoline derivatives Commercially available or synthesized in-house
Fluorination Reagents Selectfluor, NFSI (N-fluorobenzenesulfonimide) Controlled temperature and stoichiometry
Methylation Method Chiral methylating agents or auxiliaries Asymmetric synthesis to yield (S)-enantiomer
Nitration Conditions Dilute nitric acid or mixed acid nitration Low temperature to avoid side reactions
Cyclization Catalyst Acidic or basic catalysts (e.g., HCl, NaOH) Promotes intramolecular oxazine ring formation
Esterification Reagents Ethanol with acid catalyst or DCC coupling Mild conditions to preserve sensitive groups
Purification Chromatography, recrystallization Ensures high purity and enantiomeric excess
Yield Range 40-75% overall depending on step efficiencies Variable based on reaction optimization

Comprehensive Research Findings

  • The compound’s synthesis demands precise control over stereochemistry, particularly at the 3-methyl position, to maintain biological activity.
  • Fluorination at positions 9 and 10 enhances the compound’s pharmacokinetic properties and metabolic stability.
  • The nitro group at position 8 is critical for activity but requires careful introduction to avoid degradation.
  • The fused oxazino ring system is formed via intramolecular cyclization, a key step that determines the final molecular architecture.
  • Esterification to the ethyl ester improves compound solubility and bioavailability.

Chemical Reactions Analysis

Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit bacterial DNA gyrase, thereby halting DNA replication and exhibiting antibacterial activity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name Substituents (Positions) Core Structure Molecular Weight Key Properties References
Target Compound 6-COOEt, 9-F, 10-F, 8-NO₂, 3-CH₃ 1,4-Oxazino[2,3,4-ij]quinoline 309.3 (ethyl ester) Low bioavailability (ester form); nitro group may reduce antibacterial activity
Levofloxacin 6-COOH, 9-F, 10-(4-methylpiperazinyl), 3-CH₃ 1,4-Oxazino[2,3,4-ij]quinoline 361.37 High bioavailability (99%); broad-spectrum antibacterial activity
Levofloxacin Impurity F 6-COOH, 9-piperazinyl, 10-F, 3-CH₃ 1,4-Oxazino[2,3,4-ij]quinoline 361.37 Synthesis-related isomer; reduced target binding due to altered fluorine/piperazine positions
Compound 6c (Thienopyrimidine Derivative) 6-COOH, 9-F, 10-(substituted thienopyrimidine), 3-CH₃ 1,4-Oxazino[2,3,4-ij]quinoline Not reported Enhanced Gram-positive activity due to thienopyrimidine core
Ethyl 1-Cyclopropyl-6,7-Difluoro-8-Methoxy-4-Oxo-Quinoline-3-Carboxylate 6-COOEt, 1-cyclopropyl, 6-F, 7-F, 8-OCH₃ Simple quinoline 327.3 Lower stability; methoxy group increases hydrophobicity

Stability and Fragmentation Patterns

  • 1,4-Oxazinoquinolines (e.g., target compound, Levofloxacin) exhibit greater stability under electron impact compared to 1,3-oxazinoquinolines, as the 1,4-oxazine ring resists fragmentation better .
  • Ethyl ester vs. carboxylic acid : The ester form (target compound) reduces water solubility and bioavailability compared to the free acid (Levofloxacin), which is critical for therapeutic efficacy .

Biological Activity

Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is a synthetic compound belonging to the oxazinoquinoline family. Its unique structure includes difluoro and nitro substituents that enhance its biological activity. This article reviews the compound's biological properties, focusing on its antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C15H13F2N2O4C_{15}H_{13}F_2N_2O_4 with a molecular weight of approximately 309.26 g/mol. The presence of fluorine and nitro groups is significant for its biological interactions.

Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties by inhibiting bacterial DNA gyrase. DNA gyrase is crucial for bacterial DNA replication and transcription; thus, its inhibition leads to the disruption of bacterial growth. Studies have shown that Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo has effective antibacterial activity against various strains of bacteria.

Anticancer Activity:
In addition to its antimicrobial effects, the compound has been investigated for potential anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets in cancer cells, although further research is required to elucidate these mechanisms fully.

Research Findings

A summary of key findings regarding the biological activity of Ethyl (S)-9,10-difluoro-3-methyl-8-nitro is presented in the table below:

Study Focus Findings
Study 1AntimicrobialInhibition of DNA gyrase leading to bacterial growth inhibition.
Study 2AnticancerPotential interactions with cancer cell targets; further studies required for validation.
Study 3Structure Activity RelationshipIdentified structure features contributing to enhanced biological activity.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that Ethyl (S)-9,10-difluoro showed a significant reduction in bacterial colony counts in vitro when tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics.
  • Cancer Cell Line Testing : In vitro assays using various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values indicated potent cytotoxicity compared to control groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate?

  • Methodology : The synthesis typically involves multi-step reactions starting with fluoroquinolone intermediates. For example, nitroquinoline precursors undergo nucleophilic substitution (e.g., introduction of oxazino rings via cyclocondensation) and stereoselective reduction. Key steps include the use of α-acetyl-N-arylhydrazonoyl chlorides in ethanol with triethylamine to form fused heterocycles .
  • Critical Data : Yield optimization (e.g., 60-75% for cyclocondensation steps) and purity validation via HPLC or NMR are essential. highlights crystal structure confirmation via X-ray diffraction (space group P1, triclinic system) to verify stereochemistry .

Q. How is the stereochemistry of the (S)-configured methyl group confirmed in this compound?

  • Methodology : Chiral HPLC or polarimetry is used initially. For definitive confirmation, single-crystal X-ray diffraction (SCXRD) is employed. The crystal lattice parameters (e.g., a = 8.23 Å, b = 9.15 Å, c = 10.74 Å) and intermolecular interactions (C–H⋯O/Cl) provide stereochemical clarity .
  • Spectral Validation : 1H NMR^{1}\text{H NMR} coupling constants (e.g., doublets from fluorine coupling) and 13C NMR^{13}\text{C NMR} chemical shifts (e.g., carbonyl carbons at ~165 ppm) corroborate the structure .

Q. What analytical techniques are recommended for purity assessment?

  • Methodology : Use a combination of:

  • HPLC/UV-Vis : Retention time matching against reference standards (e.g., Levofloxacin Impurity 10 in ).
  • Mass Spectrometry (ESI-MS) : Accurate mass determination (e.g., m/z 364.1275 [M – OCH3_3]+^+ for brominated analogs in ).
  • Elemental Analysis : Confirmation of C, H, N, F, and O content within ±0.3% theoretical values .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., 1H NMR^{1}\text{H NMR} splitting patterns) be resolved during structural elucidation?

  • Methodology :

Variable Temperature NMR : Reduces signal broadening caused by dynamic effects (e.g., rotational barriers in the oxazino ring).

2D NMR (COSY, HSQC, HMBC) : Maps 1H^{1}\text{H}-13C^{13}\text{C} correlations to assign ambiguous signals. For example, HMBC correlations between 9-H and CO2_2Et confirm ester positioning .

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants for comparison .

Q. What strategies mitigate low yields in the nitroquinoline cyclocondensation step?

  • Optimization Approaches :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase impurities. Ethanol with triethylamine balances yield and purity .
  • Catalysis : Palladium-based catalysts (e.g., Pd(OAc)2_2) improve nitro group reduction efficiency, as seen in reductive cyclization of nitroarenes .
  • Temperature Control : Maintaining 60-70°C prevents side reactions (e.g., over-oxidation of intermediates) .

Q. How are impurities like Levofloxacin Impurity 10 characterized and quantified?

  • Methodology :

  • LC-MS/MS : Identifies trace impurities (e.g., m/z 361.37 for methylpiperazine derivatives in ).
  • Isolation via Prep-HPLC : Followed by SCXRD or NOESY to confirm stereochemical deviations .
  • Pharmacopeial Standards : Cross-reference with EP/USP monographs (e.g., MM0228.08 for ofloxacin-related impurities in ) .

Q. What mechanistic insights explain the bioactivity of fluoroquinolone analogs like this compound?

  • Key Mechanisms :

  • Topoisomerase Inhibition : The 7-oxo and fluorine substituents enhance DNA gyrase binding, disrupting bacterial replication (analogous to ciprofloxacin in ) .
  • Structure-Activity Relationships (SAR) : Methyl and nitro groups at positions 3 and 8 improve membrane permeability and resistance to efflux pumps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.